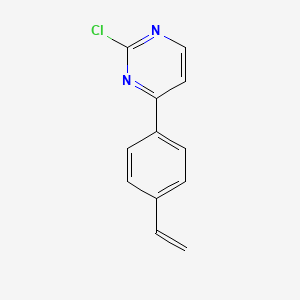

2-Chloro-4-(4-vinylphenyl)pyrimidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H9ClN2 |

|---|---|

Molecular Weight |

216.66 g/mol |

IUPAC Name |

2-chloro-4-(4-ethenylphenyl)pyrimidine |

InChI |

InChI=1S/C12H9ClN2/c1-2-9-3-5-10(6-4-9)11-7-8-14-12(13)15-11/h2-8H,1H2 |

InChI Key |

FPLIJOVPXWOSKV-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=CC=C(C=C1)C2=NC(=NC=C2)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloro 4 4 Vinylphenyl Pyrimidine and Analogues

Strategic Approaches to the Pyrimidine (B1678525) Nucleus Functionalization

The construction of the pyrimidine ring is a foundational step in the synthesis of 2-chloro-4-(4-vinylphenyl)pyrimidine. Various methods have been developed for the synthesis of pyrimidine and its derivatives, often involving the condensation of 1,3-bifunctional three-carbon fragments with amidines, ureas, or guanidines. bu.edu.eg

Precursor-Based Synthesis Routes

A common and versatile method for constructing the pyrimidine ring involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine, urea, or guanidine (B92328) derivative. bu.edu.eg This approach allows for the introduction of various substituents onto the pyrimidine ring based on the choice of precursors. For instance, the Pinner synthesis and its modifications utilize β-keto esters and amidines to form functionalized pyrimidines. mdpi.com The Biginelli reaction, a multicomponent reaction, provides another efficient route to dihydropyrimidines, which can be subsequently oxidized to pyrimidines. researchgate.net

Microwave-assisted synthesis has been shown to improve yields and shorten reaction times for the formation of pyrimidine derivatives. mdpi.com For example, the condensation of chalcones with amidine hydrochlorides can be efficiently carried out under microwave irradiation. mdpi.com The choice of precursors is critical as it dictates the substitution pattern of the resulting pyrimidine ring.

| Precursor Type | Reactant 1 | Reactant 2 | Product Type | Reference |

| C-C-C + N-C-N | 1,3-Dicarbonyl Compound | Amidine/Urea/Guanidine | Substituted Pyrimidine | bu.edu.eg |

| Multicomponent | Aldehyde, β-Ketoester, Urea | - | Dihydropyrimidine | researchgate.net |

| Pinner-like | β-Keto Ester | Amidine | Functionalized Pyrimidine | mdpi.com |

Ring-Forming Reactions Incorporating Pyrimidine Building Blocks

Ring-forming reactions, such as cycloadditions, offer another strategic avenue for pyrimidine synthesis. mdpi.com These reactions can involve different combinations of components to construct the heterocyclic ring. For example, [3+3] cycloadditions have been utilized where a three-atom component reacts with another three-atom fragment to form the six-membered pyrimidine ring. mdpi.com Copper-catalyzed cycloaddition reactions of alkynes with nitrogen-containing molecules like amidines are a powerful tool for constructing pyrimidines. mdpi.com

Ring transformation reactions provide an alternative pathway where an existing heterocyclic ring is converted into a pyrimidine ring. For instance, 1,3-oxazines can be transformed into pyrimidines upon reaction with amines. bu.edu.eg The reactivity of the pyrimidine ring towards nucleophiles can be enhanced by quaternization of one of the nitrogen atoms, facilitating ring transformation reactions under milder conditions. wur.nl

Introduction of the Vinylphenyl Moiety at the 4-Position

Once the pyrimidine nucleus is formed, the next crucial step is the introduction of the vinylphenyl group at the 4-position. This is typically achieved through modern cross-coupling reactions or olefination strategies.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for forming carbon-carbon bonds and is widely used to introduce aryl and vinyl groups onto heterocyclic scaffolds. researchgate.netresearchgate.net In the context of synthesizing 4-(4-vinylphenyl)pyrimidine derivatives, this reaction typically involves the coupling of a 4-halopyrimidine (e.g., 4-chloropyrimidine) with a vinylphenylboronic acid or its ester. researchgate.net

The choice of catalyst, ligand, base, and solvent can significantly influence the outcome of the Suzuki-Miyaura reaction. dntb.gov.ua Palladium catalysts such as Pd(PPh₃)₄ and Pd(OAc)₂ with phosphine (B1218219) ligands are commonly employed. researchgate.netdntb.gov.ua Microwave irradiation has been shown to accelerate these coupling reactions, often leading to higher yields in shorter reaction times, particularly when using water as a solvent. d-nb.info The reaction is generally tolerant of a wide range of functional groups on both coupling partners. researchgate.netnih.gov

| Catalyst System | Substrates | Key Conditions | Product | Reference |

| Pd(OAc)₂/PPh₃/K₃PO₄ | 4,6-Dichloropyrimidine, Arylboronic acid | - | 4,6-Diarylpyrimidine | dntb.gov.ua |

| Pd(PPh₃)₂Cl₂/K₃PO₄ | 4,6-Dichloropyrimidine, Arylboronic acid | - | 4,6-Diarylpyrimidine | dntb.gov.ua |

| Pd(PPh₃)₄ | 4-Pyrimidyl Tosylate, Arylboronic acid | Microwave, Water, 100 °C | 4-Arylpyrimidine | d-nb.info |

Wittig and Horner-Wadsworth-Emmons Olefination Analogues

The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are classic methods for the synthesis of alkenes from carbonyl compounds. organic-chemistry.orgwikipedia.org To introduce a vinylphenyl moiety onto a pyrimidine ring using these methods, a pyrimidine derivative bearing a carbonyl group (or a precursor to it) at the 4-position would be reacted with a phosphorus ylide or a phosphonate (B1237965) carbanion derived from a benzylphosphonium salt or benzylphosphonate, respectively. nih.gov

The HWE reaction, which utilizes phosphonate-stabilized carbanions, often provides better control over the stereochemistry of the resulting alkene, predominantly forming the E-isomer. wikipedia.org These reactions are typically carried out in the presence of a base to generate the nucleophilic ylide or carbanion. organic-chemistry.org The choice of base and reaction conditions can be tailored to the specific substrates. researchgate.net

Regioselective Halogenation and Chloro-Substitution Strategies

The final step in the synthesis of this compound is the introduction of the chlorine atom at the 2-position. This requires regioselective halogenation or a chloro-substitution strategy.

The direct chlorination of a pre-formed 4-(4-vinylphenyl)pyrimidine can be challenging due to the potential for reaction at multiple sites. However, methods for the regioselective halogenation of pyrimidine derivatives have been developed. For pyrimidines, electrophilic substitution is generally difficult due to the electron-deficient nature of the ring, but it typically occurs at the 5-position if the other positions are substituted. wikipedia.org

A more common and controlled approach is to introduce the chlorine atom at an earlier stage of the synthesis. For example, starting with a 2,4-dichloropyrimidine (B19661) allows for the selective reaction of the more reactive 4-chloro position in a Suzuki-Miyaura coupling, leaving the 2-chloro group intact. nih.govnih.gov The differential reactivity of the chlorine atoms at the 2- and 4-positions of the pyrimidine ring is a key aspect of this strategy. The C4 position is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the C2 position. nih.gov However, selectivity can be influenced by the reaction conditions and the nature of the nucleophile. nih.gov

Modern Catalytic Systems in Pyrimidine Synthesis

The construction of the pyrimidine framework and the introduction of substituents at specific positions are pivotal steps in the synthesis of compounds like this compound. Modern catalytic systems have revolutionized these processes, offering milder reaction conditions, higher yields, and greater selectivity compared to classical methods.

Transition metal-catalyzed cross-coupling reactions are paramount for the formation of the C-C bond between the pyrimidine core and the 4-vinylphenyl group. The Suzuki-Miyaura coupling reaction is a particularly powerful and widely used method for this purpose, typically involving the reaction of a chloropyrimidine with an arylboronic acid in the presence of a palladium catalyst. mdpi.com

For the synthesis of this compound, a common and efficient strategy involves the regioselective Suzuki-Miyaura coupling of 2,4-dichloropyrimidine with 4-vinylphenylboronic acid. The chlorine atom at the C4 position of the pyrimidine ring is generally more reactive towards oxidative addition to the palladium(0) catalyst than the chlorine atom at the C2 position. This inherent difference in reactivity allows for selective substitution at the C4 position, leaving the C2-chloro substituent intact for potential further functionalization. researchgate.netnih.gov

Several palladium catalysts and reaction conditions have been explored for the Suzuki coupling of dichloropyrimidines. A common and effective catalytic system involves the use of tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] as the catalyst, often in combination with a base such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃). researchgate.netnih.gov The choice of solvent is also critical, with ethereal solvents like 1,4-dioxane (B91453) and tetrahydrofuran (B95107) (THF), often in the presence of water, being frequently employed. researchgate.netnih.gov

Microwave-assisted synthesis has emerged as a valuable technique to accelerate these cross-coupling reactions, significantly reducing reaction times from hours to minutes while often improving yields. researchgate.net A thorough screening of reaction conditions, including catalyst loading, solvent, base, and temperature, is crucial for optimizing the synthesis of the target compound. researchgate.net

Below is a table summarizing typical conditions for the Suzuki-Miyaura coupling of 2,4-dichloropyrimidine with various arylboronic acids, which are analogous to the synthesis of this compound.

| Catalyst | Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (Microwave) | 15 min | 71 | researchgate.net |

| Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 55 | 12 h | - | nih.gov |

| Pd₂(dba)₃/P(t-Bu)₃ | KF | THF | 50 | Overnight | Moderate | bu.edu.eg |

| Pd(PPh₃)₂Cl₂ | K₂CO₃ | Dioxane/H₂O | 80 | 5 h | 80-85 |

This table presents data for the coupling of 2,4-dichloropyrimidine with phenylboronic acid and other arylboronic acids as representative examples.

While transition metal catalysis dominates C-C bond formation in pyrimidine synthesis, organocatalysis has emerged as a powerful, metal-free alternative for various transformations, particularly for the formation of C-N bonds. documentsdelivered.com However, the direct organocatalytic arylation of a chloropyrimidine to form a C-C bond is less common and represents a more challenging area of research.

Most organocatalytic applications in pyrimidine chemistry focus on nucleophilic aromatic substitution (SNAᵣ) reactions, where an organocatalyst activates the substrate or the nucleophile. For instance, highly regioselective amination of 2,4-dichloropyrimidine at the C4 position can be achieved using organocatalysts. documentsdelivered.com While this does not directly form the C-C bond required for this compound, it highlights the potential of organocatalysis to achieve high selectivity in reactions involving the pyrimidine core.

The development of organocatalytic methods for direct C-C bond formation on electron-deficient heterocycles like pyrimidines is an active area of research. Such methods could offer a more sustainable and cost-effective alternative to transition metal-catalyzed reactions.

Scalable Synthesis and Process Chemistry Considerations

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of various factors to ensure a safe, efficient, and cost-effective process. Key aspects of process chemistry include the choice of starting materials, optimization of reaction conditions, product isolation and purification, and waste management.

For a scalable synthesis, the starting materials, such as 2,4-dichloropyrimidine and 4-vinylphenylboronic acid, should be readily available and cost-effective. The Suzuki-Miyaura coupling, being a well-established and robust reaction, is generally amenable to scale-up. mdpi.com However, several challenges need to be addressed.

Catalyst Selection and Loading: The cost of palladium catalysts can be a significant factor in large-scale production. Therefore, minimizing the catalyst loading without compromising reaction efficiency is a primary goal. High-turnover catalysts or the use of more economical nickel catalysts are being explored as alternatives to traditional palladium systems. researchgate.net The removal of residual metal from the final product is also a critical issue in the pharmaceutical industry, requiring efficient purification methods.

Reaction Conditions: On a large scale, heat and mass transfer can become limiting factors. The exothermic nature of the reaction needs to be carefully managed to ensure safety and prevent side reactions. The choice of solvent is also crucial, with a preference for greener and more easily recyclable solvents. Running reactions at higher concentrations to improve throughput is often a key objective in process development.

Work-up and Purification: The isolation and purification of the product on a large scale can be challenging. Crystallization is often the preferred method for purification as it is generally more cost-effective and scalable than chromatography. Developing a robust crystallization process to obtain the desired product with high purity and yield is a critical aspect of process chemistry. A patent for the preparation of 2-chloro-4-substituted pyrimidines highlights a method aimed at improving product yield and simplifying purification by avoiding isomeric byproducts. google.com

Safety and Environmental Considerations: A thorough hazard assessment of all reagents, intermediates, and products is essential. The environmental impact of the process, including solvent usage and waste generation, should be minimized by adhering to the principles of green chemistry.

The development of a scalable process for the synthesis of this compound would likely involve a multi-step optimization of the Suzuki-Miyaura coupling, focusing on reducing catalyst loading, optimizing solvent and base selection for high yield and easy work-up, and developing a robust crystallization-based purification method.

Reactivity and Mechanistic Chemical Transformations of 2 Chloro 4 4 Vinylphenyl Pyrimidine

Nucleophilic Aromatic Substitution (SNAr) at the Pyrimidine (B1678525) Chloro Position

The chlorine atom at the C2 position of the pyrimidine ring is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the pyrimidine nitrogens. This activation facilitates the displacement of the chloride ion by a variety of nucleophiles.

Reactivity Profiles with Various Nucleophiles

The C2 chloro substituent of the pyrimidine ring in compounds structurally related to 2-chloro-4-(4-vinylphenyl)pyrimidine readily undergoes substitution with a range of nucleophiles. Studies on similar 2-chloropyrimidine (B141910) systems demonstrate successful reactions with amines, alkoxides, and thiolates. For instance, treatment with N-methylpiperazine leads to the displacement of the chloride to form the corresponding 2-(4-methylpiperazino)pyrimidine derivative. nih.govnih.gov This reactivity is a common feature of chloropyrimidines and is frequently exploited in the synthesis of more complex molecules.

The general reactivity trend for nucleophilic substitution on chloropyrimidines often sees the C4 position as more reactive than the C2 position. stackexchange.com However, the specific substitution pattern and the nature of the nucleophile can influence this selectivity. wuxiapptec.comnih.gov

Regioselectivity and Stereochemical Control in Substitution Reactions

In pyrimidine systems containing multiple leaving groups, the regioselectivity of nucleophilic aromatic substitution is a critical consideration. For 2,4-dichloropyrimidines, nucleophilic attack generally occurs preferentially at the C4 position. stackexchange.com This preference is attributed to the greater stability of the Meisenheimer intermediate formed during the reaction, where the negative charge can be delocalized onto both nitrogen atoms. echemi.comstackexchange.com

However, the presence of other substituents on the pyrimidine ring can significantly alter this regioselectivity. Electron-donating groups at the C6 position, for example, can direct incoming nucleophiles to the C2 position. wuxiapptec.com While specific studies on the stereochemical control of substitution reactions for this compound are not prevalent, the planar nature of the pyrimidine ring means that substitution at the C2 position does not typically create a new stereocenter unless the incoming nucleophile is chiral.

Electrophilic and Nucleophilic Addition Reactions to the Vinyl Moiety

The vinyl group of this compound is an electron-rich double bond, making it susceptible to both electrophilic and nucleophilic addition reactions.

Conjugate Addition Chemistry

The vinyl group in vinyl-substituted pyrimidines can undergo conjugate addition (1,4-addition) with various nucleophiles. nih.govnih.gov This reaction involves the addition of a nucleophile to the β-carbon of the vinyl group, with subsequent protonation of the α-carbon. This process is facilitated by the electron-withdrawing character of the pyrimidine ring, which is transmitted through the phenyl ring to the vinyl substituent. libretexts.org

A study on 2-chloro-4-vinylpyrimidine derivatives demonstrated that a variety of N-, O-, S-, and C-centered nucleophiles can add across the vinyl function in a conjugate fashion. nih.govnih.gov This selective addition can be followed by a subsequent nucleophilic displacement of the C2-chloride, allowing for the synthesis of disubstituted pyrimidine derivatives. nih.gov

Table 1: Examples of Conjugate Addition to Vinylpyrimidine Derivatives nih.govnih.gov

| Nucleophile | Product of Conjugate Addition |

| Butylamine | 2-chloro-4-(2-(butylamino)ethyl)pyrimidine |

| Morpholine | 2-chloro-4-(2-morpholinoethyl)pyrimidine |

| Sodium methoxide | 2-chloro-4-(2-methoxyethyl)pyrimidine |

| Sodium thiophenoxide | 2-chloro-4-(2-(phenylthio)ethyl)pyrimidine |

Cycloaddition Reactions (e.g., Diels-Alder)

The vinylphenyl group, acting as a dienophile, has the potential to participate in cycloaddition reactions such as the Diels-Alder reaction. In this [4+2] cycloaddition, the vinyl group would react with a conjugated diene to form a six-membered ring. While the pyrimidine ring itself can act as a diene in inverse electron demand Diels-Alder reactions, the vinylphenyl moiety is more likely to function as the dienophile. wur.nlacsgcipr.org

Styrenic compounds, like this compound, can undergo Diels-Alder reactions, although they are not always the most reactive dienophiles. researchgate.netresearchgate.net The reactivity can be influenced by the electronic nature of the substituents on both the diene and the dienophile.

Polymerization Mechanisms and Kinetics of the Vinylphenyl Group

The vinylphenyl group of this compound is a styrenic monomer unit, which can undergo polymerization to form polymers with pyrimidine-containing side chains. The polymerization can proceed through various mechanisms, including free radical, cationic, and anionic polymerization, depending on the initiator and reaction conditions.

While specific studies on the polymerization kinetics of this compound are not widely available, the behavior is expected to be similar to other styrene (B11656) derivatives. For instance, a study involving the copolymerization of a related compound, 4,6-dimethyl-2-(4-vinyl-phenyl)-pyrimidine, with methyl methacrylate (B99206) was carried out to incorporate the pyrimidine fluorophore into the polymer structure. academie-sciences.fr This suggests that the vinylphenyl group readily participates in standard polymerization processes. The kinetics would be influenced by factors such as monomer concentration, initiator concentration, and temperature.

Homopolymerization Studies

While specific studies on the homopolymerization of this compound are not extensively documented in the literature, its structural similarity to other vinyl monomers, particularly styrenic and vinylpyridine derivatives, allows for predictions of its polymerization behavior. The vinylphenyl group is expected to undergo radical polymerization, similar to styrene, to produce a polymer with a polystyrene-like backbone and pendant 2-chloro-4-phenylpyrimidine (B78434) units.

The polymerization can be initiated by common radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The reaction mechanism would follow the typical steps of radical polymerization: initiation, propagation, and termination. The pyrimidine ring, with its electron-withdrawing nature, is expected to influence the reactivity of the vinyl group.

Table 1: Predicted Parameters for Homopolymerization of this compound

| Parameter | Predicted Value/Behavior | Rationale |

| Polymerization Method | Free Radical Polymerization | Presence of a polymerizable vinyl group. |

| Initiators | AIBN, BPO | Standard initiators for radical polymerization. |

| Solvents | Toluene, Dioxane, DMF | Common solvents for radical polymerization of styrenic monomers. |

| Resulting Polymer | Poly(this compound) | Linear polymer with pendant pyrimidine moieties. |

Copolymerization with Other Monomers (e.g., Methacrylates, Styrenes)

Copolymerization of this compound with other vinyl monomers like methacrylates and styrenes is a promising strategy to tailor the properties of the resulting polymers. The incorporation of this pyrimidine-containing monomer can introduce specific functionalities, such as sites for further chemical modification or properties like altered refractive index, thermal stability, and chemical resistance.

The reactivity ratios (r1 and r2) in a copolymerization system dictate the composition of the resulting copolymer. Given the electronic nature of the vinylphenyl group in this compound, its reactivity ratios with common comonomers can be estimated based on the Alfrey-Price Q-e scheme. The electron-withdrawing pyrimidine ring is expected to influence the 'e' value of the monomer.

Table 2: Predicted Copolymerization Behavior with Common Monomers

| Comonomer (M2) | Predicted r1 (for this compound) | Predicted r2 | Expected Copolymer Type |

| Styrene | ~1 | ~1 | Ideal to random |

| Methyl Methacrylate | <1 | >1 | Alternating tendency |

These predictions are based on the behavior of structurally similar monomers and would require experimental validation to determine the precise reactivity ratios.

Controlled/Living Radical Polymerization Methodologies (e.g., ATRP, RAFT)

Controlled/living radical polymerization (CLRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer precise control over polymer molecular weight, architecture, and dispersity. nih.gov The application of these methods to this compound would enable the synthesis of well-defined polymers with advanced structures.

In ATRP , a transition metal complex (e.g., copper-based) reversibly activates and deactivates the growing polymer chains. cmu.edu The presence of the chloro group on the pyrimidine ring might require careful optimization of the catalyst system to avoid side reactions, but the vinylphenyl moiety is generally compatible with ATRP conditions. cmu.edu

RAFT polymerization is a versatile CLRP method that utilizes a chain transfer agent (CTA) to mediate the polymerization. flinders.edu.au This technique is tolerant to a wide range of functional groups, making it a suitable choice for the polymerization of functional monomers like this compound. researchgate.net The choice of CTA would be crucial for achieving good control over the polymerization. Dithiobenzoates or trithiocarbonates are commonly used for styrenic monomers and would likely be effective. nih.gov

Table 3: Potential Conditions for Controlled Radical Polymerization

| Polymerization Method | Key Components | Expected Outcome |

| ATRP | Initiator (e.g., ethyl α-bromoisobutyrate), Catalyst (e.g., CuBr/PMDETA) | Well-defined homopolymers and block copolymers with low dispersity. |

| RAFT | Initiator (e.g., AIBN), CTA (e.g., dithiobenzoate) | Polymers with controlled molecular weight and narrow molecular weight distribution. |

Advanced Functional Group Interconversions and Derivatization

The presence of two distinct reactive sites, the chloro group and the vinylphenyl group, allows for a range of post-polymerization modifications or derivatization of the monomer itself.

Modification of the Chloro Group to Other Functionalities

The chloro atom at the 2-position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr). semanticscholar.orgresearchgate.netrsc.org This allows for the introduction of a wide variety of functional groups, thereby modifying the chemical and physical properties of the molecule or the corresponding polymer.

Common nucleophiles that can displace the chloro group include:

Amines: Reaction with primary or secondary amines can introduce amino functionalities. These reactions are often carried out in the presence of a base.

Alkoxides and Phenoxides: Treatment with sodium alkoxides or phenoxides can yield the corresponding ethers.

Thiols: Thiolates can displace the chloride to form thioethers.

These substitution reactions can be performed on the monomer before polymerization or on the polymer, although reactions on the polymer might be subject to steric hindrance.

Table 4: Examples of Nucleophilic Substitution on the 2-Chloropyrimidine Moiety

| Nucleophile | Reagent | Product Functionality |

| Amine | R-NH2 | Secondary amine |

| Alkoxide | R-ONa | Ether |

| Thiolate | R-SNa | Thioether |

Transformations of the Vinylphenyl Group for Further Elaboration

The vinylphenyl group offers a versatile handle for a variety of chemical transformations, both on the monomer and on the polymer.

Key reactions include:

Hydrogenation: The double bond can be reduced to an ethyl group using catalytic hydrogenation (e.g., H2/Pd-C).

Epoxidation: Reaction with peroxy acids (e.g., m-CPBA) can form an epoxide ring, which can be further functionalized.

Diels-Alder Reaction: The vinyl group can act as a dienophile in [4+2] cycloaddition reactions.

Hydroboration-Oxidation: This two-step process can convert the vinyl group into a primary alcohol.

Conjugate Addition: The vinyl group on the pyrimidine ring can undergo conjugate addition with various nucleophiles, leading to functionalization at the benzylic position. researchgate.net

These transformations significantly expand the chemical space accessible from this compound, enabling the synthesis of a diverse range of functional materials.

Table 5: Chemical Transformations of the Vinylphenyl Group

| Reaction | Reagents | Resulting Functional Group |

| Hydrogenation | H2, Pd/C | Ethylphenyl |

| Epoxidation | m-CPBA | Oxiranylphenyl |

| Hydroboration-Oxidation | 1. BH3-THF, 2. H2O2, NaOH | (2-Hydroxyethyl)phenyl |

Advanced Spectroscopic and Computational Investigations

Sophisticated Spectroscopic Probes for Molecular Structure and Dynamics

Advanced spectroscopic methods are indispensable for the unambiguous characterization of complex molecules like 2-Chloro-4-(4-vinylphenyl)pyrimidine.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the intricate molecular structure of this compound in solution. One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, provide initial information on the chemical environment of magnetically active nuclei.

In the ¹H NMR spectrum, distinct signals are expected for the protons of the pyrimidine (B1678525) ring, the vinyl group, and the phenyl ring. The protons on the pyrimidine ring would likely appear as doublets or multiplets, with their chemical shifts influenced by the electronegative chlorine atom and the aromatic system. The vinyl group protons would typically present as a characteristic set of multiplets, with coupling constants revealing their geometric arrangement (cis or trans). The protons of the 4-substituted phenyl ring would likely appear as two doublets in the aromatic region of the spectrum.

The ¹³C NMR spectrum would complement the proton data, showing distinct resonances for each carbon atom in the molecule. The carbon atom attached to the chlorine would be significantly deshielded. Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for unambiguously assigning all proton and carbon signals and establishing the connectivity within the molecule. For instance, HMBC experiments can reveal long-range couplings between the protons of the vinyl group and the carbons of the phenyl ring, confirming their connection.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrimidine Ring | 7.0 - 9.0 | 110 - 170 |

| Phenyl Ring | 7.0 - 8.0 | 120 - 140 |

| Vinyl Group | 5.0 - 7.0 | 110 - 140 |

Note: These are predicted ranges based on typical values for similar chemical structures. Actual values may vary.

Advanced mass spectrometry (MS) techniques are employed to determine the molecular weight of this compound and to probe its structure through fragmentation analysis. nih.gov Under electron impact ionization (EI), the molecule would generate a molecular ion peak (M⁺) corresponding to its exact mass. The isotopic pattern of this peak would be characteristic of a molecule containing one chlorine atom, with an M+2 peak approximately one-third the intensity of the M⁺ peak.

High-resolution mass spectrometry (HRMS) can provide the elemental composition of the parent molecule and its fragments with high accuracy. The fragmentation pattern observed in the mass spectrum offers valuable structural information. libretexts.org Common fragmentation pathways for this compound could include the loss of a chlorine radical, cleavage of the vinyl group, and fragmentation of the pyrimidine ring system. sapub.org Analysis of these fragment ions helps to confirm the connectivity of the different structural motifs within the molecule. libretexts.orgsapub.org

Table 2: Potential Mass Spectrometry Fragments of this compound

| Fragment Ion | Possible Origin |

| [M-Cl]⁺ | Loss of a chlorine atom |

| [M-C₂H₃]⁺ | Loss of the vinyl group |

| [C₁₀H₇N₂]⁺ | Fragmentation of the pyrimidine ring |

| [C₈H₇]⁺ | Phenylvinyl cation |

Note: This table presents plausible fragmentation pathways. The actual fragmentation will depend on the ionization method and energy.

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides insights into the molecular vibrations and thus the functional groups and conformational properties of this compound. semanticscholar.org The FT-IR spectrum is expected to show characteristic absorption bands for the C-Cl stretching vibration, C=C and C=N stretching vibrations within the aromatic rings, and the C-H stretching and bending vibrations of the pyrimidine, phenyl, and vinyl moieties. nih.govcore.ac.uk

Raman spectroscopy offers complementary information, particularly for the non-polar bonds and symmetric vibrations of the molecule. semanticscholar.org The combination of FT-IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule. researchgate.net These experimental data can be compared with theoretical vibrational frequencies calculated using quantum chemical methods to provide a detailed understanding of the molecule's vibrational behavior. core.ac.uknih.gov

Table 3: Expected Vibrational Frequencies for Key Functional Groups in this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-Cl | Stretch | 600 - 800 |

| C=C (Aromatic) | Stretch | 1400 - 1600 |

| C=N (Pyrimidine) | Stretch | 1500 - 1650 |

| C=C (Vinyl) | Stretch | ~1630 |

| C-H (Aromatic/Vinyl) | Stretch | 3000 - 3100 |

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to investigate the photophysical properties of this compound, which are determined by its electronic structure. core.ac.uk The UV-Vis absorption spectrum is expected to exhibit absorption bands corresponding to π-π* transitions within the conjugated system formed by the pyrimidine and vinylphenyl moieties. The position and intensity of these bands are sensitive to the extent of conjugation and the presence of substituents.

Some pyrimidine derivatives are known to be fluorescent. nih.gov Fluorescence spectroscopy can be used to determine the emission spectrum, quantum yield, and lifetime of the excited state of this compound. These properties are important for potential applications in materials science and as fluorescent probes. The fluorescence characteristics would be influenced by factors such as solvent polarity and the presence of the chlorine atom, which can promote intersystem crossing and potentially quench fluorescence. nih.gov

Quantum Chemical Calculations and Electronic Structure Analysis (e.g., DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for complementing and interpreting experimental spectroscopic data. ijcce.ac.irnih.gov DFT calculations can be used to optimize the ground-state geometry of this compound, providing information on bond lengths, bond angles, and dihedral angles. nih.gov

Furthermore, DFT methods can predict a wide range of molecular properties, including:

Vibrational frequencies: Calculated vibrational spectra can aid in the assignment of experimental FT-IR and Raman bands. core.ac.uknih.gov

NMR chemical shifts: Theoretical predictions of ¹H and ¹³C chemical shifts can assist in the analysis of experimental NMR spectra. nih.gov

Electronic transitions: Time-dependent DFT (TD-DFT) can be used to calculate the energies and oscillator strengths of electronic transitions, which can be compared with experimental UV-Vis absorption spectra. nih.gov

Molecular orbitals: Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) provides insights into the electronic structure and reactivity of the molecule. nih.gov

These computational results, when correlated with experimental data, provide a deeper understanding of the structure-property relationships of this compound.

Molecular Dynamics Simulations of Compound Interactions

Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of this compound and its interactions with other molecules or its environment over time. For example, MD simulations could be used to investigate:

Conformational dynamics: The rotational freedom around the single bond connecting the phenyl and pyrimidine rings can be explored to identify preferred conformations in different solvents.

Solvation: The interaction of the compound with solvent molecules can be simulated to understand solvation effects on its structure and properties.

Intermolecular interactions: In condensed phases, MD simulations can reveal how molecules of this compound pack together and interact with each other. In the context of materials science, simulations could model the interactions of this compound within a polymer matrix if it were used as a monomer or additive. nih.gov

While computationally intensive, MD simulations provide a dynamic picture of the molecule that is inaccessible to many experimental techniques, offering valuable insights into its behavior at the atomic level.

Computational Studies on Reaction Pathways and Mechanisms

Computational chemistry offers powerful tools to elucidate the intricate details of reaction mechanisms that are often difficult to probe through experimental means alone. For this compound, theoretical studies, primarily employing Density Functional Theory (DFT), are instrumental in mapping out the potential energy surfaces of its reactions, identifying transition states, and characterizing intermediates. These studies provide a quantitative understanding of the reaction pathways, particularly for nucleophilic aromatic substitution (SNAr) at the C2 position, a common reaction for 2-chloropyrimidines.

The investigation of reaction mechanisms for chloropyrimidine derivatives often involves calculating the energy profiles for the proposed pathways. For instance, in a typical SNAr reaction, the mechanism is generally considered to proceed in two steps involving a Meisenheimer complex as an intermediate. researchgate.net Computational models can calculate the Gibbs free energy profile for such a reaction, identifying the energy barriers for the formation of the intermediate and the subsequent departure of the leaving group. researchgate.net

The regioselectivity of nucleophilic attack on substituted dichloropyrimidines has been a subject of computational analysis, which can be extrapolated to understand the reactivity of this compound. For 2,4-dichloropyrimidines, nucleophilic substitution is typically favored at the C4 position. wuxiapptec.comstackexchange.com However, the presence of different substituents on the pyrimidine ring can significantly influence this selectivity. wuxiapptec.com Computational studies on analogous systems reveal that both electronic and steric effects play a crucial role in determining the preferred site of attack. wuxiapptec.com

In the case of this compound, computational analysis would focus on the reaction pathways at both the C2 position (where the chlorine atom is) and potential reactions involving the vinyl group, such as Michael additions. nih.gov By calculating the activation energies for these competing pathways, a prediction of the most likely reaction to occur under specific conditions can be made. For example, the reaction of the vinyl group as a Michael acceptor has been documented for other vinylpyrimidines. nih.gov Computational modeling could clarify whether a nucleophile would preferentially attack the C2 position or add to the vinyl group.

Theoretical Predictions of Reactivity and Selectivity

Theoretical predictions of reactivity and selectivity for this compound are largely based on the analysis of its electronic structure, often derived from quantum chemical calculations. Frontier Molecular Orbital (FMO) theory is a key concept used in this context. The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting how the molecule will interact with other reagents.

For nucleophilic attacks, the LUMO is of particular importance. The regions of the molecule where the LUMO has the largest lobes are generally the most electrophilic and thus the most susceptible to nucleophilic attack. stackexchange.com In the case of chloropyrimidines, the distribution of the LUMO can predict whether a nucleophile will preferentially attack the C2 or C4 position. wuxiapptec.com For 2,4-dichloropyrimidine (B19661), the LUMO is predominantly located at the C4 position, which is consistent with the observed C4 selectivity in many of its reactions. wuxiapptec.com However, it has been shown computationally that for some substituted 2,4-dichloropyrimidines, the LUMO and LUMO+1 orbitals can have similar energy levels, with significant lobes at both C2 and C4, suggesting the possibility of mixed products or a switch in selectivity. wuxiapptec.comwuxiapptec.com

For this compound, a computational analysis would likely reveal a complex interplay of electronic effects from the vinylphenyl group on the pyrimidine ring. The vinylphenyl substituent could influence the electron density and the LUMO distribution on the pyrimidine core, thereby affecting the reactivity of the C2 position towards nucleophiles.

| Computational Parameter | Predicted Implication for Reactivity/Selectivity |

| LUMO Energy | A lower LUMO energy generally indicates higher electrophilicity and greater reactivity towards nucleophiles. |

| LUMO Distribution | The position with the largest LUMO coefficient is the predicted site of nucleophilic attack. For 2-chloropyrimidines, this helps in determining the selectivity of substitution. |

| HOMO Energy | A higher HOMO energy suggests a greater propensity to act as a nucleophile or to undergo electrophilic attack. |

| Calculated Transition State Energies | Lower activation energy barriers for a particular reaction pathway indicate that it is kinetically favored. This can be used to predict the major product in competing reactions. |

Furthermore, molecular electrostatic potential (MEP) maps are another valuable computational tool. These maps visualize the charge distribution on the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, an MEP map would likely show an electron-deficient region around the C2 carbon due to the electronegativity of the chlorine atom and the nitrogen atoms in the pyrimidine ring, marking it as a probable site for nucleophilic attack.

Precursors for Novel Polyfunctional Heterocyclic Systems

The pyrimidine ring is a fundamental scaffold in numerous biologically active compounds and approved drugs. researchgate.netnih.gov The presence of a chlorine atom at the 2-position and a vinylphenyl group at the 4-position of the pyrimidine ring in this compound provides two distinct reactive sites. This dual reactivity makes it a valuable building block for the synthesis of diverse and complex molecular architectures through multi-step reaction sequences. vapourtec.commsu.edulibretexts.org The chloro group is susceptible to nucleophilic aromatic substitution (SNAr), while the vinyl group can undergo various addition and polymerization reactions. researchgate.netnih.gov

Synthesis of Fused Pyrimidine Architectures

The development of synthetic methodologies for creating fused pyrimidine derivatives is an area of significant interest, as these structures often exhibit a wide range of pharmacological activities. researchgate.netsci-hub.se this compound can be a key starting material for such syntheses. The chlorine atom at the C2 position can be displaced by a variety of nucleophiles, initiating cyclization reactions to form fused ring systems. nih.gov

For instance, a common strategy involves reacting the chloropyrimidine with a binucleophilic reagent. The initial SNAr reaction at the C2 position is followed by an intramolecular cyclization, often involving the adjacent ring positions or substituents, to construct a new heterocyclic ring fused to the pyrimidine core. nih.govnih.gov The vinyl group can also participate in cyclization reactions, such as intramolecular Diels-Alder or ene reactions, under appropriate conditions, leading to complex polycyclic structures. Various catalytic systems have been developed to facilitate the efficient synthesis of diverse fused pyrimidine systems, including pyrido[2,3-d]pyrimidines, thiazolo[3,2-a]pyrimidines, and vapourtec.comsci-hub.senih.govtriazolo[1,5-a]pyrimidines. sci-hub.senih.gov

Table 1: Examples of Fused Pyrimidine Ring Systems

| Fused System | Synthetic Strategy Example | Potential Application Area |

|---|---|---|

| Pyrrolo[2,3-d]pyrimidines | Sequential substitution and cyclization | Anticancer, Anti-infective nih.gov |

| Furo[2,3-d]pyrimidines | Amide couplings and cyclization on pyrimidine core | Anti-infective, Anticancer nih.gov |

| Thiazolo[3,2-a]pyrimidines | Reaction with bifunctional sulfur nucleophiles | Medicinal Chemistry |

Incorporation into Complex Molecular Scaffolds

Beyond fused systems, this compound is instrumental in multi-step syntheses to build larger, non-fused, but structurally complex molecules. google.com The sequential and regioselective reaction at its two functional sites allows for the controlled assembly of elaborate molecular frameworks.

The SNAr reaction of the chloro group is a primary method for introducing diversity. nih.govthieme.de A wide array of nucleophiles, including amines, alcohols, and thiols, can be used to displace the chlorine, attaching new functional side chains to the pyrimidine core. Subsequently, the vinyl group can be modified through reactions like conjugate addition, where nucleophiles add across the double bond, further functionalizing the molecule. researchgate.net This step-wise approach is crucial in diversity-oriented synthesis for creating libraries of compounds for drug discovery and screening. nih.gov

Table 2: Key Reactions for Molecular Scaffolding

| Reactive Site | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| C2-Chloro | Nucleophilic Aromatic Substitution (SNAr) | Amines, Alcohols, Thiols | Introduction of diverse side chains nih.gov |

| 4-Vinyl Group | Conjugate Addition (Michael Addition) | N-, O-, S-, and C-centered nucleophiles | Elongation and functionalization of the side chain researchgate.net |

| 4-Vinyl Group | Suzuki Coupling | Boronic acids, Pd catalyst | Carbon-carbon bond formation, linking to other aryl groups |

Monomers for the Construction of Functional Polymeric Materials

The vinyl group in this compound makes it a valuable monomer for addition polymerization. Incorporating the pyrimidine moiety into a polymer backbone can impart unique optical, electronic, and responsive properties to the resulting material. academie-sciences.fr

Design and Synthesis of Optoelectronic Polymers

Conjugated polymers are a class of materials with significant applications in optoelectronic devices like organic light-emitting diodes (OLEDs) and organic solar cells. nih.govmdpi.com The design of monomers is critical to tuning the final properties of these polymers. mdpi.com The pyrimidine ring is a π-deficient (electron-withdrawing) heterocycle. When incorporated into a polymer chain, especially when alternated with electron-donating units, it can create a donor-acceptor (D-A) structure. This architecture is known to lower the polymer's bandgap and influence its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial parameters for optoelectronic applications. nih.govresearchgate.net

The polymerization of this compound or its derivatives can lead to polymers with interesting photophysical properties. For example, copolymers of methyl methacrylate (B99206) with a similar arylvinylpyrimidine chromophore have been synthesized, yielding materials that exhibit strong luminescence in thin films. academie-sciences.fr The electronic properties of such polymers can be further tuned by post-polymerization modification of the chloro-substituent, allowing for a versatile platform for creating a range of optoelectronic materials. researchgate.net

Development of Responsive Polymer Systems

Stimuli-responsive or "smart" polymers are materials that undergo significant changes in their physical or chemical properties in response to external stimuli such as pH, temperature, light, or the presence of specific chemicals. rsc.orgnih.gov Polymers containing pyrimidine units are excellent candidates for creating such systems. The nitrogen atoms in the pyrimidine ring are basic and can be protonated in acidic conditions. This property can be exploited to create pH-responsive materials.

Research on polymethyl methacrylate based copolymers bearing arylvinylpyrimidine units has demonstrated this principle effectively. academie-sciences.frresearchgate.net These materials exhibit halochromism, where the addition of an acid causes a distinct color change (bathochromic shift) in the material's absorption spectrum. academie-sciences.fr Such polymers also show strong emission solvatochromism, meaning their fluorescence color changes depending on the polarity of the solvent. academie-sciences.fr This sensitivity to the chemical environment makes these polymers suitable for applications as sensors. academie-sciences.frrsc.org

Table 3: Responsive Properties of Arylvinylpyrimidine-Containing Polymers

| Property | Stimulus | Observed Effect | Potential Application |

|---|---|---|---|

| Halochromism | pH (Acid) | Bathochromic shift in UV-Vis absorption spectrum academie-sciences.frresearchgate.net | pH sensors, Chemical sensors |

Role in Advanced Polymer Composites

Advanced polymer composites are materials where a polymer matrix is combined with a reinforcing phase (like fibers or nanoparticles) to achieve properties superior to the individual components. mdpi.comresearchgate.net While specific composites using polymers derived from this compound are not extensively documented, the functional nature of this monomer suggests a strong potential role.

Polymers derived from this monomer could be used as functional matrices or as coatings for reinforcing fillers. The pyrimidine unit's ability to participate in non-covalent interactions, such as hydrogen bonding or π-π stacking, could enhance the interfacial adhesion between the polymer matrix and the filler, a critical factor for the mechanical performance of composites. Furthermore, incorporating the responsive and optoelectronic properties of these polymers into a composite could lead to the development of "smart" composites that can sense environmental changes or possess unique optical characteristics. mdpi.com

Chemical Scaffolds for Academic Drug Design and Discovery (Theoretical and In Vitro Mechanism Studies)

The 2-chloro-4-arylpyrimidine framework, exemplified by this compound, serves as a significant scaffold in medicinal chemistry. Its structural features—a reactive chlorine atom at the 2-position, a modifiable aryl group at the 4-position, and the pyrimidine core itself—offer multiple points for chemical elaboration, making it a valuable starting point for the development of targeted therapeutic agents. Nitrogen-containing heterocyclic compounds like pyrimidines play a vital role in medicinal chemistry and exhibit a wide range of pharmacological activities. nih.gov The vinyl group, in particular, can act as a reactive handle for further functionalization or as a Michael acceptor in covalent inhibition mechanisms.

Ligand Design Principles and Structure-Activity Relationship (SAR) Studies (Pre-clinical, in vitro)

Structure-Activity Relationship (SAR) studies on pyrimidine derivatives reveal that the nature and position of substituents on the pyrimidine ring are critical determinants of biological activity. nih.gov While comprehensive SAR data specifically for this compound is limited, studies on analogous 2-arylpyrimidine and 2,4-disubstituted pyrimidine series provide foundational principles for ligand design.

Key design principles derived from related compounds include:

Substitution at the 2- and 4-positions: The 2,4-disubstituted pyrimidine core is a key scaffold for targeting various enzymes, including kinases. mdpi.com The chlorine atom at the C2 position is a common synthetic handle, often displaced with amines or other nucleophiles to generate libraries of analogs. The aryl group at C4 is crucial for exploring interactions within hydrophobic pockets of target proteins.

Impact of Aryl Group Substituents: In studies of 2-(4-methylsulfonylphenyl)pyrimidine derivatives as COX-2 inhibitors, modifications on the pyrimidine core demonstrated significant effects on potency and selectivity. nih.gov Similarly, for a series of potential inhibitors of Plasmodium falciparum dihydrofolate reductase (PfDHFR), the nature and position of substituents on the phenyl ring were significant for binding affinity. Methoxy and dichloro substituents were found to yield the best docking scores. nih.gov

Role of the Pyrimidine Core: The pyrimidine ring itself often engages in critical binding interactions. The nitrogen atoms can act as hydrogen bond acceptors, and the aromatic system can participate in π-π or π-cation stacking with amino acid residues like phenylalanine and aspartate in enzyme active sites. nih.gov

A summary of SAR findings from analogous pyrimidine structures is presented below.

| Compound Series | Target | Key SAR Findings |

| 2-(4-Methylsulfonylphenyl)pyrimidines | COX-2 | Modifications on the pyrimidine core significantly alter inhibitory potency and selectivity. |

| 5-[(Phenethylamino)methyl]pyrimidine-2,4-diamines | PfDHFR | Methoxy and dichloro substituents on the terminal phenyl ring provide the best binding scores. Substituent position is critical, with the 3-position being favored over the 4- and 2-positions. |

| 2-Arylpyrimidines & s-Triazines | PDE4B | Topological polar surface area (TPSA) and specific atomic charge descriptors are important for determining inhibitory activity against PDE4B versus PDE4D. |

Molecular Docking and Binding Pattern Investigations

Molecular docking simulations are frequently employed to elucidate the binding modes of pyrimidine-based inhibitors and to guide rational drug design. These computational studies for analogous scaffolds predict how this compound might interact with various biological targets.

Common binding patterns observed for pyrimidine derivatives include:

Hydrogen Bonding: The nitrogen atoms of the pyrimidine ring are common hydrogen bond acceptors. For instance, in studies of PfDHFR inhibitors, hydrogen bonds were observed with residues such as Cys15 and Asn108. nih.gov

Hydrophobic and Aromatic Interactions: The phenyl group of the scaffold typically occupies a hydrophobic pocket. Strong π-π and π-cation interactions are often observed with aromatic residues like Phenylalanine (Phe) and charged residues like Aspartate (Asp). nih.gov Docking studies of pyrimidine derivatives into the Bcl-2 protein also highlighted the importance of interactions within the ligand-binding domain. mdpi.com

Salt Bridge Formation: At physiological pH, one of the pyrimidine ring nitrogens can become protonated, enabling it to form a salt bridge with negatively charged residues, such as Aspartate (Asp54 in PfDHFR), which is a crucial interaction for anchoring the ligand. nih.gov

The table below summarizes key interactions identified in docking studies of various pyrimidine-based ligands.

| Ligand Class | Target Protein | Key Interacting Residues | Types of Interaction |

| Substituted Pyrimidines | P. falciparum DHFR | Phe58, Cys15, Asn108, Asp54 | π-cation, π-π stacking, H-bonds, Salt bridge |

| Phenylpyrimidine Derivatives | CYP51 | (Not specified) | Binding within the active site |

| Fused Pyrimidines | CDK-2 / EGFR | Leu83 (CDK-2) | Hydrogen bonding, Hydrophobic interactions |

| Pyrimidine Derivatives | Bcl-2 | (Not specified) | Interaction with the ligand binding domain |

Enzyme Inhibition Studies (Mechanism-focused, in vitro)

The pyrimidine scaffold is a core component of numerous enzyme inhibitors. The vinylpyrimidine moiety, in particular, has been investigated as a mechanism-based inactivator.

Covalent Inhibition of Cysteine Proteases: Vinyl pyrimidines have been studied as inactivators of cysteine proteases like cathepsin L and falcipain-2. core.ac.uk The proposed mechanism involves a proton-assisted activation of the pyrimidine ring and vinyl group by a histidine residue in the enzyme's active site. This activation facilitates a Michael addition reaction, where the catalytic cysteine residue's thiolate attacks the vinyl group, forming an irreversible covalent bond between the enzyme and the inhibitor. core.ac.uk

Inhibition of Nucleotide Biosynthesis: Pyrimidine-based compounds are well-known inhibitors of the de novo pyrimidine biosynthesis pathway, which is essential for DNA and RNA synthesis. nih.govmdpi.com A key target in this pathway is dihydroorotate (B8406146) dehydrogenase (DHODH). nih.govnih.gov Inhibition of DHODH depletes the cellular pool of pyrimidines, which can suppress viral growth and the proliferation of cancer cells that rely heavily on this pathway. nih.govnih.gov

Cyclooxygenase (COX) Inhibition: Derivatives of 2-(4-methylsulfonylphenyl)pyrimidine have been identified as highly potent and selective inhibitors of COX-2, an enzyme involved in inflammation. nih.gov Extensive SAR studies have led to the identification of compounds with inhibitory concentrations (IC₅₀) in the nanomolar range. nih.gov

The following table details enzyme inhibition data for compounds containing the pyrimidine scaffold.

| Inhibitor Class / Compound | Target Enzyme | Mechanism / Potency |

| Di-peptide vinyl-pyrimidine | Cathepsin L, Falcipain-2 | Covalent inactivation via Michael addition |

| DD264 (Pyrimidine derivative) | Dihydroorotate Dehydrogenase (DHODH) | Non-covalent inhibition, leading to pyrimidine pool depletion |

| 2-(4-methylsulfonylphenyl)pyrimidine derivatives | Cyclooxygenase-2 (COX-2) | Highly potent and selective inhibition (IC₅₀ = 0.3-2.4 nM) |

| 2-(Phenylamino)pyrimidine derivatives | Epidermal Growth Factor Receptor (EGFR) triple mutant | Inhibition of kinase activity (IC₅₀ = 0.2 µM) |

Contribution to Advanced Organic Synthesis Methodologies

The synthesis of 2,4-disubstituted pyrimidines, including this compound, has been advanced by modern organic chemistry methodologies that offer efficiency, regioselectivity, and high yields. These methods are crucial for creating libraries of compounds for drug discovery.

Amide Activation and Cycloisomerization: One advanced, single-step method for producing pyrimidine derivatives involves the activation of N-vinyl or N-aryl amides using a combination of 2-chloropyridine (B119429) and trifluoromethanesulfonic anhydride. This creates a reactive intermediate that undergoes addition with a nitrile, followed by cycloisomerization to form the pyrimidine ring. organic-chemistry.org

Palladium-Catalyzed Cross-Coupling: The synthesis of complex 2,4-disubstituted pyrimidines often employs palladium-catalyzed cross-coupling reactions. A common strategy involves the sequential nucleophilic aromatic substitution (SNAr) of a di-chlorinated pyrimidine, such as 5-bromo-2,4-dichloropyrimidine. The first chlorine is displaced by an amine, and the second is displaced by another nucleophile. The remaining bromo-substituent can then undergo a Suzuki-Miyaura coupling with an arylboronate ester to install the final group, demonstrating a highly modular approach. mdpi.com

Selective Synthesis Methods: To overcome issues with poor selectivity and the formation of difficult-to-separate isomers, specific methods for the preparation of 2-chloro-4-substituted pyrimidines have been developed. One patented approach uses 2-methylthio-4-chloropyrimidine compounds as starting materials. The 4-chloro position is first substituted, followed by a chlorination step that replaces the 2-methylthio group. This process avoids the direct use of 2,4-dichloropyrimidine, thereby preventing the formation of 4-chloro-2-substituted byproducts and improving the final product's yield and purity. google.com

Multi-Component Reactions: Efficient synthesis of highly substituted pyrimidines can also be achieved through multi-component reactions. For example, a ZnCl₂-catalyzed three-component coupling of functionalized enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297) allows for the single-step construction of 4,5-disubstituted pyrimidines. organic-chemistry.org

An Exploration of this compound: Future Research and Unexplored Avenues

The heterocyclic scaffold of pyrimidine is a cornerstone in medicinal chemistry and materials science, valued for its versatile reactivity and significant biological and photophysical properties. Within this vast chemical family, this compound emerges as a molecule of interest, possessing functionalities that suggest a wealth of untapped potential. This article focuses exclusively on the prospective research directions and unexplored avenues for this specific compound, structured around key areas of chemical and materials science innovation.

Conclusion

2-Chloro-4-(4-vinylphenyl)pyrimidine stands as a compelling example of a strategically designed molecule within the field of organic chemistry. Its synthesis, readily achievable through established cross-coupling methodologies, provides access to a bifunctional building block with significant potential. The interplay between the reactive chloro-substituted pyrimidine (B1678525) core and the polymerizable vinylphenyl group opens up a wide range of possibilities for the construction of both complex small molecules and functional macromolecules. While its full potential is still being explored, the unique combination of functionalities within this compound positions it as a valuable tool for innovation in both academic research and the development of advanced materials.

Future Research Directions and Unexplored Avenues

While direct and extensive research on 2-Chloro-4-(4-vinylphenyl)pyrimidine is not widely published, its structural components—a reactive 2-chloropyrimidine (B141910) core and a polymerizable vinylphenyl group—provide a clear roadmap for future scientific inquiry. The following subsections outline promising areas for investigation.

The synthesis of this compound is foundational to its exploration. While established methods for creating 2-chloro-4-arylpyrimidines exist, future research could focus on developing more sustainable and efficient synthetic pathways. A plausible and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. mdpi.comnih.gov This would likely involve the reaction of 2,4-dichloropyrimidine (B19661) with 4-vinylphenylboronic acid.

Key areas for synthetic innovation include:

Catalyst Optimization: Investigating novel palladium catalysts or more sustainable and economical transition-metal catalysts (e.g., nickel, copper) to improve reaction yields and reduce costs.

Green Chemistry Approaches: The use of greener solvents, lower reaction temperatures, and energy-efficient methods like microwave-assisted synthesis could significantly enhance the environmental profile of the synthesis. rsc.orgnih.gov

One-Pot Syntheses: Developing multi-component reactions that allow for the construction of the substituted pyrimidine (B1678525) core in a single step would increase efficiency and reduce waste. nih.govthieme-connect.com

A comparative table of potential synthetic methodologies is presented below.

| Method | Catalyst/Reagents | Potential Advantages | Research Focus |

| Suzuki-Miyaura Coupling | Palladium catalyst, Base | High functional group tolerance, good yields | Developing non-palladium catalysts, optimizing reaction conditions |

| Stille Coupling | Organotin reagents, Palladium catalyst | Milder reaction conditions | Avoiding toxic organotin reagents |

| Direct Arylation | C-H activation catalyst | Atom economy, fewer pre-functionalized reagents | Improving regioselectivity and yields |

The reactivity of this compound is dictated by its two primary functional groups: the 2-chloro substituent on the pyrimidine ring and the vinyl group. The chlorine atom at the 2-position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr). lookchem.comresearchgate.netwuxiapptec.com The vinyl group, on the other hand, can undergo a variety of addition reactions.

Future research should explore:

Cascade Reactions: Designing reactions where an initial nucleophilic substitution at the 2-position triggers a subsequent intramolecular reaction involving the vinyl group. researchgate.netnih.govrsc.org This could lead to the rapid construction of complex heterocyclic systems.

Dual Functionalization: Investigating orthogonal reactions that allow for the selective functionalization of both the chloro and vinyl groups independently, creating a platform for diverse molecular architectures.

Unconventional Nucleophiles: Probing the reactivity with a wider range of nucleophiles, including organometallic reagents and carbenes, to expand the synthetic utility of this scaffold.

The presence of the vinylphenyl moiety makes this compound an attractive monomer for polymerization. This opens up a vast field of potential applications in materials science. Pyrimidine-containing polymers have shown promise in organic electronics due to the electron-deficient nature of the pyrimidine ring. alfa-chemistry.comresearchgate.net

Potential research directions in materials science include:

Conducting Polymers: Synthesis and characterization of homopolymers and copolymers of this compound to explore their potential as organic semiconductors in devices like Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). alfa-chemistry.comresearchgate.net

Functional Polymers: Post-polymerization modification of the chloro-substituent on the polymer backbone to introduce a variety of functional groups, leading to materials with tailored properties such as sensory capabilities or catalytic activity.

Cross-linked Materials: Utilizing the vinyl group for cross-linking to create robust polymer networks for applications such as organic frameworks or specialized resins.

| Potential Application | Key Feature of this compound | Research Goal |

| Organic Semiconductors | Electron-deficient pyrimidine ring, extended π-conjugation | High charge carrier mobility, tunable bandgap |

| Fluorescent Sensors | Potential for functionalization, extended π-system | High sensitivity and selectivity for specific analytes |

| Polymer-supported Catalysts | Reactive chloro-group for catalyst anchoring | High catalytic activity and recyclability |

Computational chemistry can provide valuable insights into the properties and reactivity of this compound, guiding experimental work. iiste.orgresearchgate.netafricanjournalofbiomedicalresearch.com

Future interdisciplinary research could involve:

Theoretical Modeling: Using Density Functional Theory (DFT) to calculate the electronic properties, such as the HOMO-LUMO gap, and to predict the regioselectivity of its reactions. iiste.orgresearchgate.netafricanjournalofbiomedicalresearch.com

Bio-inspired Materials: Drawing inspiration from natural systems where pyrimidine bases play a crucial role (DNA, RNA), researchers could design novel materials with self-assembly or molecular recognition properties. nih.gov The development of pyrimidine-containing cationic polymers for DNA and protein delivery is one such example. nih.gov

Structure-Property Relationships: A systematic study combining theoretical calculations with experimental validation to establish clear relationships between the molecular structure of its derivatives and their material properties.

To accelerate the discovery of new applications, high-throughput synthesis and screening techniques can be employed. This would involve the parallel synthesis of a library of derivatives of this compound, followed by rapid screening for desired properties.

Key aspects of this approach would include:

Combinatorial Synthesis: Generating a diverse library of compounds by reacting this compound with a wide array of nucleophiles.

Automated Screening: Utilizing automated systems to screen the compound library for properties such as fluorescence, catalytic activity, or biological interactions.

Data Analysis: Employing cheminformatics tools to analyze the screening data and identify structure-activity relationships, which can guide the design of next-generation molecules.

Q & A

What are the recommended safety protocols for handling 2-Chloro-4-(4-vinylphenyl)pyrimidine in laboratory settings?

Basic Question

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection if handling powdered forms to avoid inhalation .

- Containment: Conduct reactions in a fume hood or glovebox to minimize exposure to vapors or particulates .

- Waste Disposal: Segregate chemical waste in labeled containers and coordinate with certified hazardous waste disposal services. Avoid aqueous disposal due to potential environmental persistence .

- Spill Management: Use absorbent materials (e.g., vermiculite) for spills and decontaminate surfaces with ethanol followed by detergent .

What synthetic routes are commonly employed for the preparation of this compound?

Basic Question

Methodological Answer:

The compound is typically synthesized via nucleophilic aromatic substitution (NAS) or Suzuki-Miyaura coupling. Key steps include:

- NAS Approach: React 2,4-dichloropyrimidine with 4-vinylphenylboronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) in a 1:1 mixture of THF and aqueous Na₂CO₃ at 80°C for 12 hours .

- Purification: Use column chromatography (silica gel, hexane/EtOAc gradient) to isolate the product. Yields range from 60–75% depending on reaction scale and catalyst loading .

| Reaction Parameter | Optimized Condition |

|---|---|

| Solvent | THF/H₂O (3:1) |

| Catalyst | Pd(PPh₃)₄ (5 mol%) |

| Temperature | 80°C |

| Reaction Time | 12–16 hours |

Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Basic Question

Methodological Answer:

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]⁺ calculated for C₁₂H₁₀ClN₂: 217.0534; observed: 217.0536) .

- NMR Spectroscopy: Use ¹H and ¹³C NMR to verify substitution patterns. Key signals include aromatic protons at δ 8.5–8.7 ppm (pyrimidine) and vinyl protons at δ 5.2–5.8 ppm (CH₂=CH) .

- X-ray Crystallography: Resolve crystal structure to confirm regioselectivity and planarity of the pyrimidine ring (e.g., bond angle distortions at N3: 112.8° vs. C4: 121.2°) .

How does the substitution pattern on the pyrimidine ring influence the biological activity of this compound derivatives?

Advanced Question

Methodological Answer:

- Structure-Activity Relationship (SAR): Replace the vinylphenyl group with trifluoromethyl (CF₃) or methoxy (OCH₃) substituents to modulate lipophilicity. CF₃ derivatives show enhanced membrane permeability (logP = 2.8 vs. 2.1 for vinylphenyl) .

- Biological Testing: Screen derivatives against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. IC₅₀ values correlate with electron-withdrawing substituents (e.g., CF₃: IC₅₀ = 12 µM vs. vinylphenyl: IC₅₀ = 18 µM) .

| Substituent | logP | IC₅₀ (µM) |

|---|---|---|

| 4-Vinylphenyl | 2.1 | 18 |

| 4-CF₃ | 2.8 | 12 |

| 4-OCH₃ | 1.6 | 25 |

What strategies can be implemented to resolve structural isomers formed during the synthesis of this compound derivatives?

Advanced Question

Methodological Answer:

- Chromatographic Separation: Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to resolve regioisomers. Retention times differ by 1–2 minutes due to polarity variations .

- Crystallization: Recrystallize from ethanol/heptane to isolate the thermodynamically stable isomer. Monitor crystal packing via differential scanning calorimetry (DSC) .

- Computational Modeling: Apply DFT calculations (e.g., Gaussian 16) to predict isomer stability. Lower Gibbs free energy (ΔG) correlates with dominant product formation .

What in vitro assays are appropriate for evaluating the anticancer potential of this compound?

Advanced Question

Methodological Answer:

- Cytotoxicity Assays: Perform MTT or CellTiter-Glo® assays on adherent cancer cells. Use 72-hour exposure periods and dose-response curves (1–100 µM) .

- Apoptosis Detection: Apply Annexin V-FITC/PI staining followed by flow cytometry to quantify apoptotic cells. Compare results with positive controls (e.g., cisplatin) .

- Target Engagement: Validate binding to kinase targets (e.g., EGFR) via competitive fluorescence polarization assays. IC₅₀ values < 10 µM indicate high affinity .

How can interfacial interactions of this compound with lipid membranes be studied experimentally?

Advanced Question

Methodological Answer:

- Immobilized Artificial Membrane (IAM) Chromatography: Measure retention factors (k') using IAM columns (e.g., Cholester Matrix) to predict membrane permeability. Higher k' values indicate stronger hydrophobic interactions .

- Langmuir-Blodgett Monolayers: Assess compound insertion into lipid monolayers (e.g., DPPC) by monitoring surface pressure-area isotherms. Sudden pressure drops suggest membrane disruption .

| Compound | k' (IAM) | Membrane Disruption (mN/m) |

|---|---|---|

| This compound | 4.2 | 18.5 |

| 2-Chloro-4-CF₃-pyrimidine | 5.8 | 24.3 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.